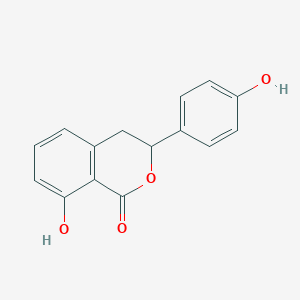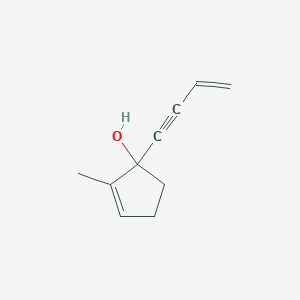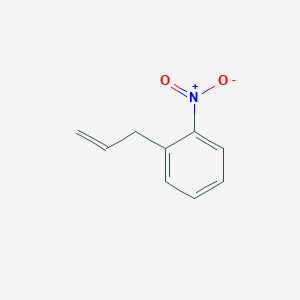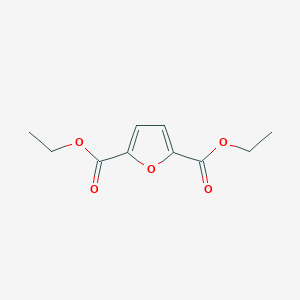
Diethyl furan-2,5-dicarboxylate
Overview
Description
Synthesis Analysis
Diethyl furan-2,5-dicarboxylate can be synthesized through various chemical routes. One approach involves the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters, catalyzed by Candida antarctica Lipase B, to produce novel biobased furan polyesters with desirable physical properties (Jiang et al., 2014). Another method includes the synthesis of 2,5-bis{(diethyl-3′-indolyl)methyl}furan through acid-catalyzed condensation, demonstrating the versatility in functionalizing the furan ring (Wang et al., 2005).
Molecular Structure Analysis
The molecular structure of diethyl furan-2,5-dicarboxylate is characterized by its furan backbone and the presence of ester functional groups at the 2 and 5 positions. This structure contributes to its reactivity and potential for further functionalization, making it a versatile monomer for polymer synthesis.
Chemical Reactions and Properties
This compound participates in various chemical reactions due to its functional groups. For example, it can undergo enzyme-catalyzed oxidation, converting 5-hydroxymethylfurfural (HMF) to furan-2,5-dicarboxylic acid (FDCA), a reaction showcasing its potential for green chemistry applications (Dijkman et al., 2014). Moreover, its structure allows for the synthesis of polymers, including polyethylene furandicarboxylate (PEF), indicating its significance in developing sustainable materials (Dick et al., 2017).
Scientific Research Applications
1. Synthesis of Bio-Based Amorphous Polyamide
- Summary of Application: Diethyl furan-2,5-dicarboxylate is used to synthesize bio-based polyamide (bio-PA) via melt polymerization .
- Methods of Application: The synthesis involves reacting diethyl furan-2,5-dicarboxylate with 1,3-cyclohexanedimethanamine . The properties of the resulting bio-PA are analyzed using various techniques such as Fourier transform infrared spectrometer (FTIR), nuclear magnetic resonance (NMR), differential scanning calorimetry (DSC), X-ray diffraction (XRD), and thermal gravimetric analysis (TGA) .
- Results: The synthesized bio-PA presents a high glass transition temperature (Tg) from 150 °C to 180 °C and poor crystallization due to the asymmetric rigid structure of cyclohexane and furan .
2. Synthesis of Polyamides Based on 2,5-Furandicarboxylic Acid
- Summary of Application: Diethyl furan-2,5-dicarboxylate is used as a bio-based monomer for the synthesis of a semi-aromatic polyamide, poly (hexamethylene furanamide) (PA6F), using melt polycondensation .
- Methods of Application: The synthesis involves reacting diethyl furan-2,5-dicarboxylate with hexamethylenediamine (HMDA) in the presence of catalysts such as Ti-isopropoxide (TIPT) and Ti-citrate (TIC) .
- Results: The resultant polymer showed a high glass transition temperature (130 °C) and elastic modulus (3.5 GPa), and comparable thermal stability to its structural analogue poly (hexamethylene terephthalamide) (PA6T) .
3. Synthesis of Furan-Based Semi-Aromatic Terpolyesters
- Summary of Application: Diethyl furan-2,5-dicarboxylate is used in the enzyme-catalyzed synthesis of furan-based semi-aromatic terpolyesters .
- Methods of Application: The synthesis involves reacting diethyl furan-2,5-dicarboxylate with variable aliphatic linear dicarboxylic esters, and primary diols .
- Results: The results of this research are not explicitly mentioned in the source .
4. Synthesis of Polyethylene 2,5-Furandicarboxylate (PEF)
- Summary of Application: Diethyl furan-2,5-dicarboxylate is used in the synthesis of Polyethylene 2,5-furandicarboxylate (PEF), a promising biomass molecule for polymerization with ethylene glycol .
- Methods of Application: The specific methods of application are not explicitly mentioned in the source .
- Results: The results of this research are not explicitly mentioned in the source .
5. Lipase-Catalyzed Synthesis of Semiaromatic Copolyesters
- Summary of Application: Diethyl furan-2,5-dicarboxylate is used in the lipase-catalyzed synthesis of semiaromatic copolyesters .
- Methods of Application: The synthesis involves the polycondensation of diethyl furan-2,5-dicarboxylate with different aliphatic diols and diesters of variable chain length, carried out in diphenyl ether . The influence of diol and diester chain length, the molar concentration of diethyl furan-2,5-dicarboxylate, and the effect of enzyme loading were assessed via nuclear magnetic resonance (NMR), gel permeation chromatography (GPC), differential scanning calorimetry (DSC), and wide-angle X-ray scattering (WAXS) .
- Results: With high quantities of diethyl furan-2,5-dicarboxylate, significant differences in terms of M̅n buildup were noticed . The DSC results showed a pseudoeutectic behavior as a function of increasing the mol % of diethyl furan-2,5-dicarboxylate, and a change in the crystalline phase was confirmed via WAXS analysis .
6. Organic Synthesis and Pharmaceutical Intermediates
- Summary of Application: Diethyl furan-2,5-dicarboxylate can be used as organic synthesis intermediates and pharmaceutical intermediates .
- Methods of Application: The specific methods of application are not explicitly mentioned in the source .
- Results: The results of this research are not explicitly mentioned in the source .
Safety And Hazards
Future Directions
properties
IUPAC Name |
diethyl furan-2,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c1-3-13-9(11)7-5-6-8(15-7)10(12)14-4-2/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGMGTWRSNXLDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344506 | |
| Record name | diethyl furan-2,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl furan-2,5-dicarboxylate | |
CAS RN |
53662-83-2 | |
| Record name | diethyl furan-2,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl furan-2,5-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



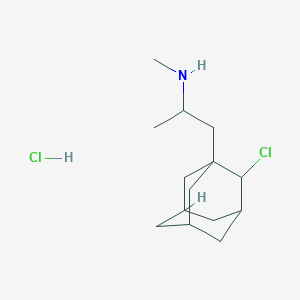
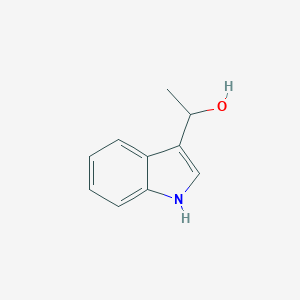
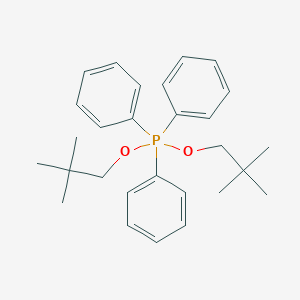
![Decyl 2-[4-(2-decoxy-2-oxoethyl)-1,4-dimethylpiperazine-1,4-diium-1-yl]acetate;dibromide](/img/structure/B20828.png)
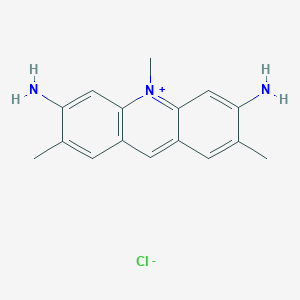
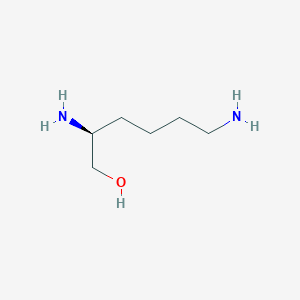
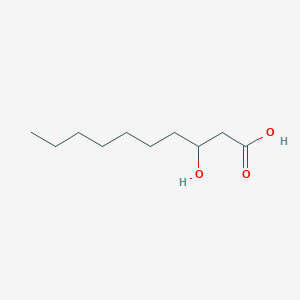
![Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)-](/img/structure/B20832.png)
![(8R,9S,13S,14S)-13-methyl-10-[(2R)-oxiran-2-yl]-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B20836.png)
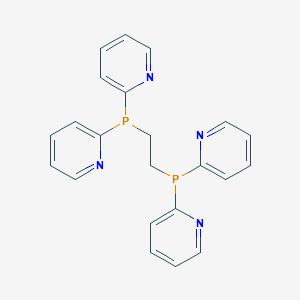
![N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B20841.png)
